[4-amino-2-(trifluoromethyl)phenyl](4-methyl-1-piperazinyl)Methanone
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Overview
Description
4-amino-2-(trifluoromethyl)phenylmethanone: is a synthetic organic compound with the molecular formula C13H16F3N3O
Mechanism of Action
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information . It’s worth noting that compounds with a piperazine structure have been known to interact with neurotransmitter receptors, such as the gamma-aminobutyric acid (gaba) receptors .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed, and at a temperature between 2-8°C to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-(trifluoromethyl)phenylmethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Nitration and Reduction: The starting material, 2-(trifluoromethyl)aniline, undergoes nitration to introduce a nitro group at the para position. This is followed by reduction to convert the nitro group to an amino group, yielding 4-amino-2-(trifluoromethyl)aniline.
Acylation: The amino group of 4-amino-2-(trifluoromethyl)aniline is then acylated using 4-methyl-1-piperazinecarbonyl chloride under basic conditions to form the desired product, 4-amino-2-(trifluoromethyl)phenylmethanone.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of greener solvents and reagents are often employed.
Chemical Reactions Analysis
Types of Reactions
4-amino-2-(trifluoromethyl)phenylmethanone: can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the carbonyl group can produce alcohol derivatives.
Scientific Research Applications
4-amino-2-(trifluoromethyl)phenylmethanone: has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and psychiatric disorders.
Biological Studies: The compound is used in studies exploring its interactions with various biological targets, including enzymes and receptors.
Material Science: Its unique chemical structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
4-amino-2-(trifluoromethyl)phenylmethanone: can be compared with similar compounds such as:
4-amino-2-(trifluoromethyl)phenylethanone: Similar structure but with an ethanone group instead of methanone.
4-amino-2-(trifluoromethyl)phenylpropanone: Contains a propanone group, affecting its chemical reactivity and biological activity.
The uniqueness of 4-amino-2-(trifluoromethyl)phenylmethanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
4-amino-2-(trifluoromethyl)phenylmethanone , covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
[4-amino-2-(trifluoromethyl)phenyl]-(4-methylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N3O/c1-18-4-6-19(7-5-18)12(20)10-3-2-9(17)8-11(10)13(14,15)16/h2-3,8H,4-7,17H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFOSAHLGQDMTAV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=C(C=C(C=C2)N)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90738704 |
Source
|
Record name | [4-Amino-2-(trifluoromethyl)phenyl](4-methylpiperazin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90738704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
853297-04-8 |
Source
|
Record name | [4-Amino-2-(trifluoromethyl)phenyl](4-methylpiperazin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90738704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-methylpiperazine-1-carbonyl)-3-(trifluoromethyl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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